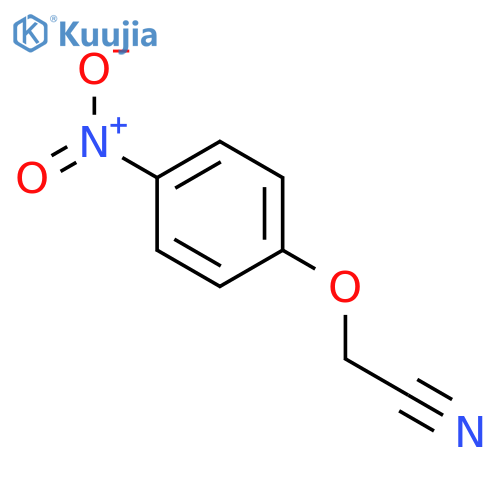Cas no 33901-46-1 ((4-Nitrophenoxy)acetonitrile)

(4-Nitrophenoxy)acetonitrile structure
商品名:(4-Nitrophenoxy)acetonitrile
(4-Nitrophenoxy)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenoxyacetonitrile
- (4-Nitrophenoxy)acetonitrile
- 2-(4-nitrophenoxy)Acetonitrile
- 2-(4-nitrophenoxy)ethanenitrile
- 4-cyanomethyleneoxynitrobenzene
- O-cyanomethyl-4-nitrophenol
- p-nitrophenoxyacetonitrile
- AKOS005171788
- SR-01000630829-1
- HFRYXZNUOFIXGS-UHFFFAOYSA-
- AC-8457
- A821992
- E83871
- FT-0619250
- DTXSID40187526
- MFCD00068120
- Oprea1_146423
- 33901-46-1
- InChI=1/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
- CCG-40703
- CS-0358753
- SCHEMBL2061312
- DB-048524
- STK505547
-
- MDL: MFCD00068120
- インチ: InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
- InChIKey: HFRYXZNUOFIXGS-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OCC#N)[N+](=O)[O-]
- BRN: 2557915
計算された属性
- せいみつぶんしりょう: 178.03800
- どういたいしつりょう: 178.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 78.8A^2
じっけんとくせい
- 色と性状: グレイイエローまたはライトブラウン結晶粉末
- 密度みつど: 1.317
- ゆうかいてん: 74-76°C
- ふってん: 363.9°Cat760mmHg
- フラッシュポイント: 173.9°C
- 屈折率: 1.564
- PSA: 78.84000
- LogP: 2.02038
- ようかいせい: 水に溶けない
(4-Nitrophenoxy)acetonitrile セキュリティ情報
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/22
- セキュリティの説明: S22-S36/37/39
- リスク用語:R20/22
- セキュリティ用語:6.1
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
(4-Nitrophenoxy)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD3243048-1g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 1g |
RMB 154.40 | 2025-02-20 | |
| Cooke Chemical | BD3243048-25g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 25g |
RMB 1888.00 | 2025-02-20 | |
| Ambeed | A780241-25g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 25g |
$315.0 | 2025-02-21 | |
| 1PlusChem | 1P003MCF-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
$72.00 | 2024-05-05 | |
| A2B Chem LLC | AB68127-1g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 1g |
$17.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$155 | 2025-02-26 | |
| eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$155 | 2025-02-24 | |
| Ambeed | A780241-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
$90.0 | 2025-02-21 | |
| Cooke Chemical | BD3243048-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
RMB 540.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$145 | 2024-06-07 |
(4-Nitrophenoxy)acetonitrile 関連文献
-
Nithya Murugesh,Jebiti Haribabu,Krishnamoorthy Arumugam,Chandrasekar Balachandran,Rajagopal Swaathy,Shin Aoki,Anandaram Sreekanth,Ramasamy Karvembu,Seenuvasan Vedachalam New J. Chem. 2019 43 13509
33901-46-1 ((4-Nitrophenoxy)acetonitrile) 関連製品
- 100-29-8(1-Ethoxy-4-nitrobenzene)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33901-46-1)(4-Nitrophenoxy)acetonitrile

清らかである:99%
はかる:25g
価格 ($):284.0